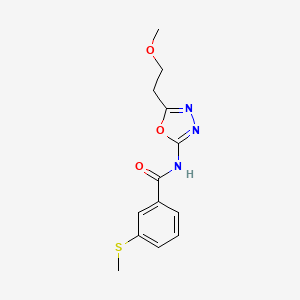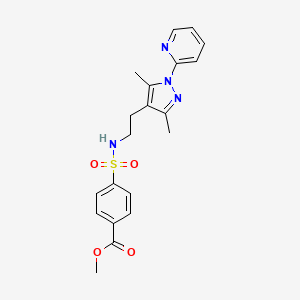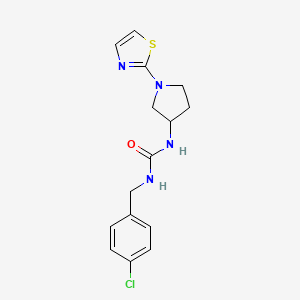
2-(3-fluoro-4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-fluoro-4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one" is a synthetic molecule that likely exhibits biological activity due to the presence of various functional groups known to interact with biological systems. The structure suggests it is a derivative of pyridazinone with additional oxadiazole and benzyl moieties, which may confer unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature, where similar structures have been prepared by multi-step synthetic routes. For instance, compounds with the imidazo[1,2-b]pyridazine core have been synthesized and tested for central nervous system activity . These syntheses typically involve the formation of the heterocyclic core followed by various functionalization reactions to introduce different substituents. The synthesis of oxadiazole derivatives has also been reported, indicating that such compounds can be synthesized from appropriate precursors using cyclization reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods such as IR, NMR, and HRMS, as well as X-ray crystallography . These analyses provide detailed information about the spatial arrangement of atoms within the molecule and the nature of the molecular orbitals. The presence of electron-donating and electron-withdrawing groups, such as methoxy and fluoro substituents, can significantly affect the electronic distribution within the molecule, which in turn influences its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the oxadiazole ring and the pyridazinone core. These sites can participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions. The substituents on the aromatic rings can also undergo reactions typical of substituted benzenes, such as halogenation, nitration, and sulfonation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are likely to include moderate solubility in organic solvents, given the presence of both polar and nonpolar regions within the molecule. The methoxy and fluoro groups may increase the molecule's overall polarity, affecting its solubility in different solvents. The absorption and emission spectra of related compounds have been studied, showing that these properties are influenced by the substituents attached to the core structures . The biological activities of these compounds, such as their ability to inhibit GABA-stimulated binding or their antifeedant and antimicrobial activities, are also significant aspects of their chemical properties .
Propiedades
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-13-3-6-15(7-4-13)20-23-21(29-25-20)17-8-10-19(27)26(24-17)12-14-5-9-18(28-2)16(22)11-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJMAMXBIHIKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B3018271.png)
![(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3018274.png)

![1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018276.png)

![7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018278.png)




![ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018286.png)


![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B3018294.png)